![molecular formula C16H23N3O4 B8623589 TERT-BUTYL N-[1-(2-NITROPHENYL)PIPERIDIN-3-YL]CARBAMATE CAS No. 1052704-92-3](/img/structure/B8623589.png)
TERT-BUTYL N-[1-(2-NITROPHENYL)PIPERIDIN-3-YL]CARBAMATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
TERT-BUTYL N-[1-(2-NITROPHENYL)PIPERIDIN-3-YL]CARBAMATE is a chemical compound with the molecular formula C16H24N2O4. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is often used in various chemical and pharmaceutical research applications. The compound is characterized by the presence of a tert-butyl group, a nitrophenyl group, and a piperidinylcarbamate moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-(2-nitrophenyl)piperidin-3-ylcarbamate typically involves the reaction of 1-(2-nitrophenyl)piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
- Dissolve 1-(2-nitrophenyl)piperidine in anhydrous dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add tert-butyl chloroformate to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product with an organic solvent.
- Purify the product by column chromatography or recrystallization.
Industrial Production Methods
Industrial production of tert-butyl 1-(2-nitrophenyl)piperidin-3-ylcarbamate follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels, automated addition of reagents, and continuous monitoring of reaction conditions to ensure high yield and purity. The product is typically purified using industrial-scale chromatography or crystallization techniques.
化学反応の分析
Types of Reactions
TERT-BUTYL N-[1-(2-NITROPHENYL)PIPERIDIN-3-YL]CARBAMATE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide in the presence of strong acids or bases.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Substitution: Alkyl or aryl halides, nucleophiles such as amines or thiols.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products Formed
Reduction: 1-(2-Aminophenyl)piperidin-3-ylcarbamate.
Substitution: Various substituted piperidin-3-ylcarbamates.
Hydrolysis: 1-(2-Nitrophenyl)piperidine and carbon dioxide.
科学的研究の応用
TERT-BUTYL N-[1-(2-NITROPHENYL)PIPERIDIN-3-YL]CARBAMATE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
作用機序
The mechanism of action of tert-butyl 1-(2-nitrophenyl)piperidin-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the piperidinylcarbamate moiety can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
Tert-butyl (2-piperidin-3-ylethyl)carbamate: Similar structure but with an ethyl group instead of a nitrophenyl group.
Tert-butyl (1-(3-nitropyridin-2-yl)piperidin-3-yl)carbamate: Similar structure but with a nitropyridinyl group instead of a nitrophenyl group.
Tert-butyl (2-morpholin-2-ylethyl)carbamate: Similar structure but with a morpholinyl group instead of a piperidinyl group.
Uniqueness
TERT-BUTYL N-[1-(2-NITROPHENYL)PIPERIDIN-3-YL]CARBAMATE is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields.
特性
CAS番号 |
1052704-92-3 |
|---|---|
分子式 |
C16H23N3O4 |
分子量 |
321.37 g/mol |
IUPAC名 |
tert-butyl N-[1-(2-nitrophenyl)piperidin-3-yl]carbamate |
InChI |
InChI=1S/C16H23N3O4/c1-16(2,3)23-15(20)17-12-7-6-10-18(11-12)13-8-4-5-9-14(13)19(21)22/h4-5,8-9,12H,6-7,10-11H2,1-3H3,(H,17,20) |
InChIキー |
NGEVAZIADBQPGZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)C2=CC=CC=C2[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
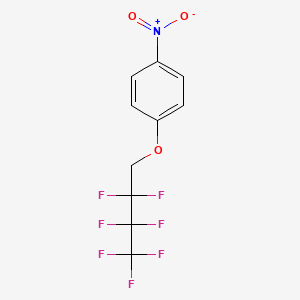
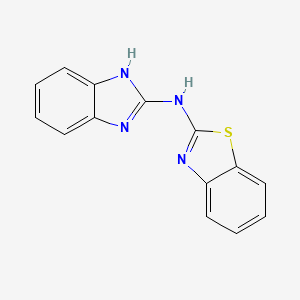

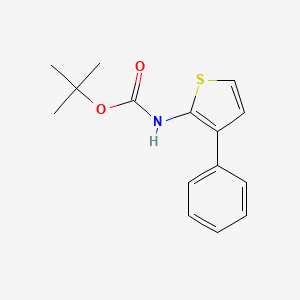
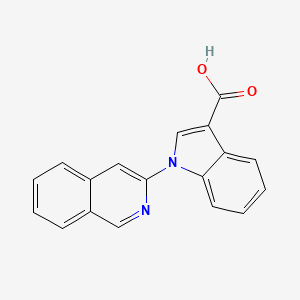
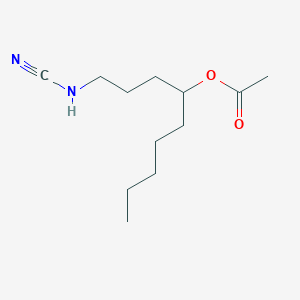
![Hydrazinecarboxamide,2-[(4-hydroxyphenyl)methylene]-](/img/structure/B8623556.png)
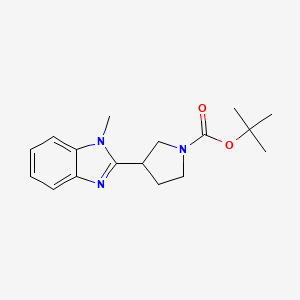
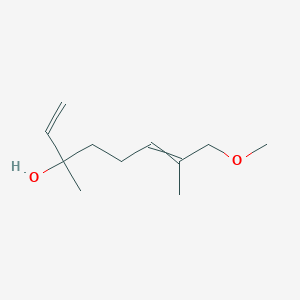
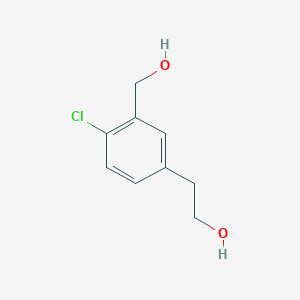
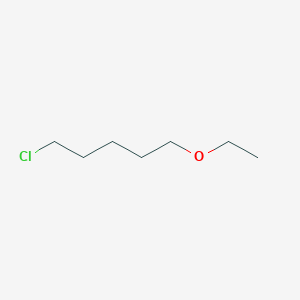
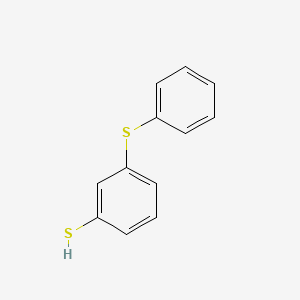
![6-Amino-thieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B8623604.png)
![5-(1,4-Dioxaspiro[4.5]decan-8-yl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B8623609.png)
